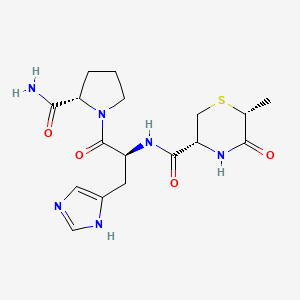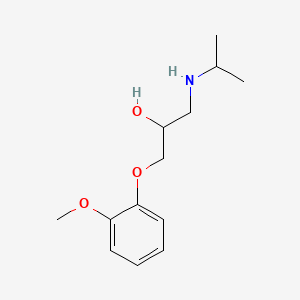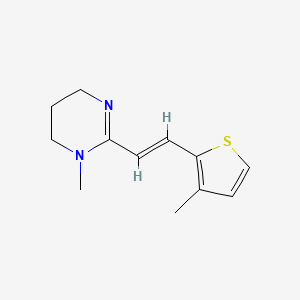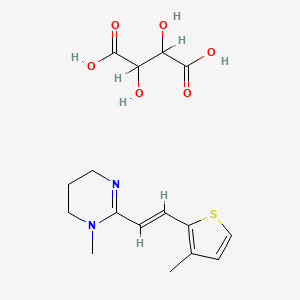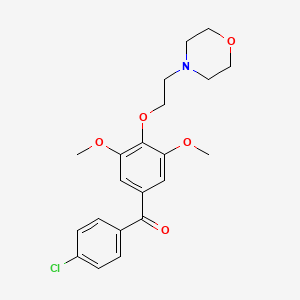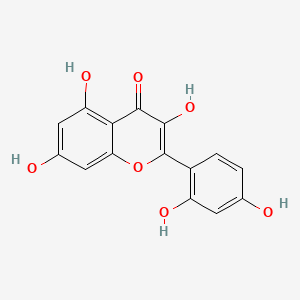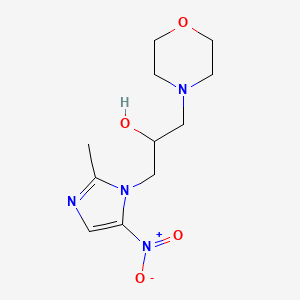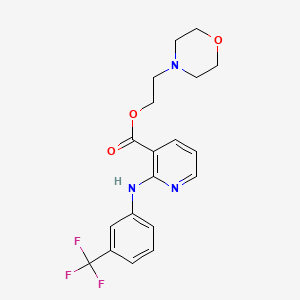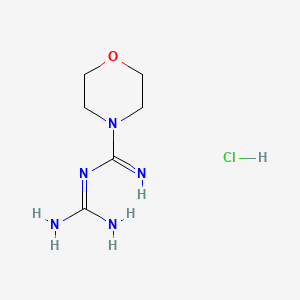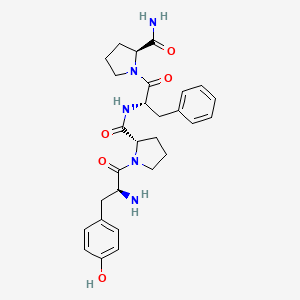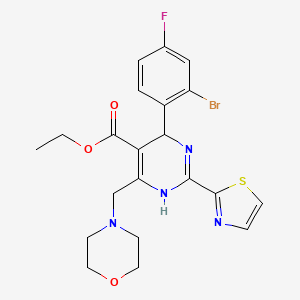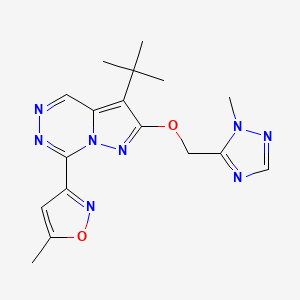
MRK-016
Übersicht
Beschreibung
MRK-016 is a selective α5 subunit-containing gamma-aminobutyric acid type A receptor negative allosteric modulator. It has nootropic properties and has been found to produce rapid, ketamine-like antidepressant effects in animal models of depression . The compound is known for its ability to modulate gamma-aminobutyric acid type A receptors, which are crucial for inhibitory neurotransmission in the brain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MRK-016 involves multiple steps, starting with the preparation of the core structure, which is a pyrazolo[1,5-d][1,2,4]triazine. The key steps include:
- Formation of the pyrazolo[1,5-d][1,2,4]triazine core.
- Introduction of the tert-butyl group at the 3-position.
- Attachment of the 5-methylisoxazol-3-yl group at the 7-position.
- Addition of the 1-methyl-1H-1,2,4-triazol-5-ylmethoxy group at the 2-position .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis .
Analyse Chemischer Reaktionen
Arten von Reaktionen: MRK-016 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Molekül zu modifizieren.
Substitution: Substitutionsreaktionen können eingesetzt werden, um verschiedene Substituenten an die Kernstruktur einzuführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride unter basischen oder sauren Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Analoga von this compound erzeugen können .
Wissenschaftliche Forschungsanwendungen
MRK-016 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung zur Untersuchung der Modulation von Gamma-Aminobuttersäure-Typ-A-Rezeptoren.
Biologie: Untersucht auf seine Auswirkungen auf die neuronale Signalübertragung und synaptische Plastizität.
Medizin: Erforscht auf sein Potenzial als schnell wirkendes Antidepressivum und kognitiver Enhancer.
Industrie: Eingesetzt bei der Entwicklung neuer Therapeutika, die auf Gamma-Aminobuttersäure-Typ-A-Rezeptoren abzielen.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen durch selektive Bindung an die α5-Untereinheit enthaltenden Gamma-Aminobuttersäure-Typ-A-Rezeptoren. Diese Bindung führt zu einer negativen allosterischen Modulation, die die Aktivität des Rezeptors verringert. Die Wirkung der Verbindung führt zu schnellen antidepressiven Wirkungen und einer kognitiven Verbesserung durch Modulation der inhibitorischen Neurotransmission im Gehirn .
Ähnliche Verbindungen:
L-655,708: Ein weiterer selektiver, α5-Untereinheit enthaltender negativer allosterischer Modulator des Gamma-Aminobuttersäure-Typ-A-Rezeptors mit ähnlichen antidepressiven Wirkungen.
Etifoxin: Ein nicht-selektiver Modulator des Gamma-Aminobuttersäure-Typ-A-Rezeptors mit anxiolytischen Eigenschaften.
Alpidem: Ein Modulator des Gamma-Aminobuttersäure-Typ-A-Rezeptors mit anxiolytischen und sedativen Wirkungen
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner hohen Selektivität für die α5-Untereinheit enthaltenden Gamma-Aminobuttersäure-Typ-A-Rezeptoren, was es besonders effektiv macht, kognitive Funktionen zu modulieren und schnelle antidepressive Wirkungen hervorzurufen, ohne die Nebenwirkungen, die üblicherweise mit nicht-selektiven Modulatoren verbunden sind .
Wirkmechanismus
MRK-016 exerts its effects by selectively binding to the α5 subunit-containing gamma-aminobutyric acid type A receptors. This binding results in negative allosteric modulation, which decreases the receptor’s activity. The compound’s action leads to rapid antidepressant effects and cognitive enhancement by modulating inhibitory neurotransmission in the brain .
Vergleich Mit ähnlichen Verbindungen
L-655,708: Another selective α5 subunit-containing gamma-aminobutyric acid type A receptor negative allosteric modulator with similar antidepressant effects.
Etifoxine: A non-selective gamma-aminobutyric acid type A receptor modulator with anxiolytic properties.
Alpidem: A gamma-aminobutyric acid type A receptor modulator with anxiolytic and sedative effects
Uniqueness of MRK-016: this compound is unique due to its high selectivity for the α5 subunit-containing gamma-aminobutyric acid type A receptors, which makes it particularly effective in modulating cognitive functions and producing rapid antidepressant effects without the side effects commonly associated with non-selective modulators .
Eigenschaften
IUPAC Name |
3-[3-tert-butyl-2-[(2-methyl-1,2,4-triazol-3-yl)methoxy]pyrazolo[1,5-d][1,2,4]triazin-7-yl]-5-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O2/c1-10-6-11(23-27-10)15-21-19-7-12-14(17(2,3)4)16(22-25(12)15)26-8-13-18-9-20-24(13)5/h6-7,9H,8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSYOGCIDRANAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NN=CC3=C(C(=NN32)OCC4=NC=NN4C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426080 | |
| Record name | MRK 016 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342652-67-9, 783331-24-8 | |
| Record name | 3-(1,1-Dimethylethyl)-7-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyrazolo[1,5-d][1,2,4]triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342652-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MRK-016 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342652679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MRK 016 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MRK-016 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXZ4DVJ9MF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


